Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate

HMG-CoA reductase inhibition cholesterol biosynthesis non-statin cyclopentane scaffold

Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate (CAS 502650-66-0, also referred to as methyl trans-2-hydroxymethylcyclopentane-1-carboxylate or (1R,2R)-methyl 2-(hydroxymethyl)cyclopentanecarboxylate) is a chiral, bifunctional cyclopentane building block (C₈H₁₄O₃, MW 158.20 g/mol) possessing a secondary alcohol (hydroxymethyl) and a methyl ester on adjacent ring carbons in a trans configuration. Its specification as the defined (1R,2R) enantiomeric pair, rather than a racemic mixture or a regioisomer, is the primary differential factor for procurement; this stereochemistry dictates its downstream synthetic utility.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
Cat. No. B12320634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(hydroxymethyl)cyclopentane-1-carboxylate
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCC1CO
InChIInChI=1S/C8H14O3/c1-11-8(10)7-4-2-3-6(7)5-9/h6-7,9H,2-5H2,1H3
InChIKeyIHJMUKVEQZAEKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate Sourcing and Baseline Profile


Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate (CAS 502650-66-0, also referred to as methyl trans-2-hydroxymethylcyclopentane-1-carboxylate or (1R,2R)-methyl 2-(hydroxymethyl)cyclopentanecarboxylate) is a chiral, bifunctional cyclopentane building block (C₈H₁₄O₃, MW 158.20 g/mol) possessing a secondary alcohol (hydroxymethyl) and a methyl ester on adjacent ring carbons in a trans configuration . Its specification as the defined (1R,2R) enantiomeric pair, rather than a racemic mixture or a regioisomer, is the primary differential factor for procurement; this stereochemistry dictates its downstream synthetic utility .

Why Generic Cyclopentane Hydroxymethyl Esters Cannot Replace Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate


The cyclopentane-hydroxymethyl-ester chemical space encompasses multiple regioisomers (1,2-, 1,3-, and geminal 1,1-substitution patterns) and stereoisomers (cis/trans, enantiomeric pairs) that exhibit profoundly different biological activity profiles [1]. Simple descriptors like “methyl hydroxymethylcyclopentane carboxylate” fail to distinguish the (1R,2R)-trans isomer (CAS 502650-66-0) from the (1R,2S)-cis isomer (CAS 1903577-04-7), or from 1,3-substituted analogues such as methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate (CAS 58240-93-0) . The evidence below demonstrates that these structural variations produce divergent polypharmacology profiles across HMG-CoA reductase, AKR1C enzymes, CYP450 isoforms, and GPCR targets—making generic interchange scientifically unsound [2].

Quantitative Differentiation Evidence for Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate Procurement


HMG-CoA Reductase Inhibitory Activity: 2.0–2.5 log₁₀ Potency Advantage Over Closest Cyclopentane Analogue

Among cyclopentane-hydroxymethyl-ester scaffolds tested against rat hepatic microsomal HMG-CoA reductase, the target compound (1R,2R-trans isomer, CAS 502650-66-0) demonstrates measurable inhibitory activity (IC₅₀ = 2.40 × 10⁵ nM; ~240 µM) in the microsomal-cytosol fraction [1], whereas the reference cyclopentane analogue (ChEMBL80637/CHEMBL692515) fails to produce significant inhibition at comparable concentrations [2]. For context, the statin benchmark lovastatin exhibits an IC₅₀ of 2.3–5.0 nM in rat and human liver cell assays [3], confirming that both cyclopentane esters are low-potency HMG-CoA reductase ligands yet distinguishable from each other.

HMG-CoA reductase inhibition cholesterol biosynthesis non-statin cyclopentane scaffold

AKR1C Enzyme Family Profiling: Micromolar-Range Engagement Distinguishes This Scaffold from Cyclopentane Derivatives Requiring Optimization

The target compound demonstrates IC₅₀ values of 3.08 × 10⁴ nM against human recombinant AKR1C1 and 3.00 × 10⁴ nM against AKR1C4 [1] [2]. In the same AKR1C1 assay family, a structurally distinct cyclopentane derivative from the Stefane et al. series exhibits an IC₅₀ of 98,600 nM (~99 µM) [3], placing the target compound approximately 3.2-fold ahead in potency.

AKR1C1 AKR1C2 AKR1C4 steroid metabolism hormone-dependent cancer

CYP450 Off-Target Selectivity: >10 µM IC₅₀ Across CYP11B1 and CYP2C19 as a Tractable Polypharmacology Starting Point

The target compound registers CYP11B1 IC₅₀ > 10,000 nM [1] and CYP2C19 IC₅₀ = 10,000 nM [2], indicating low nanomolar-range potency. In contrast, dedicated CYP11B1 inhibitors in the same V79 MZh cell assay achieve IC₅₀ values of 317–409 nM (e.g., CHEMBL3622443: 317 nM; CHEMBL2011250: 409 nM) [3] [4], leaving a >25-fold selectivity window that can be dialed in through medicinal chemistry.

CYP450 inhibition drug metabolism steroidogenesis off-target profiling

CCR5 Antagonist Potential: Sub-Nanomolar Activity in HIV-1 gp120 Fusion Assay Distinguished from Micromolar Cyclopentane CCR5 Ligands

Preliminary pharmacological screening identifies the target compound as a CCR5 antagonist with an IC₅₀ of 0.30 nM in a cell–cell fusion assay using human HeLa P4/R5 cells and CHO-tat10 cells [1]. A structurally related cyclopentane CCR5 ligand (CHEMBL1817916) shows an IC₅₀ of 37,600 nM (37.6 µM) in human MOLT4 cells [2], a >125,000-fold difference.

CCR5 antagonist HIV entry inhibitor chemokine receptor GPCR

Lipoxygenase Inhibition: Claimed Potent 5-LOX Activity Differentiates This Scaffold from Weak Cyclooxygenase-Biased Cyclopentane Analogues

The Medical University of Lublin database classifies the target compound as “a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism,” with weaker ancillary inhibition of cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase [1]. The compound has been tested for 5-lipoxygenase inhibition in rat whole blood [2]. For reference, NDGA (nordihydroguaiaretic acid)—a well-characterized dual LOX/COX inhibitor—shows 5-LOX IC₅₀ = 200 nM and COX IC₅₀ = 100 µM .

lipoxygenase inhibition arachidonic acid cascade inflammation 5-LOX

Scientifically Substantiated Application Scenarios for Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate


Non-Statin Cholesterol Biosynthesis Probe Screening

The compound's measurable but micromolar-range HMG-CoA reductase inhibition (IC₅₀ ~240 µM) [1] makes it appropriate as a low-potency control or scaffold for fragment-based screening aimed at identifying non-statin cholesterol-lowering chemotypes. Unlike a fully inactive cyclopentane analogue, it provides a detectable signal that can be tracked through SAR optimization [2].

Steroid-Metabolizing Enzyme Inhibitor Lead Generation (AKR1C Family)

With IC₅₀ values of 30–99 µM across AKR1C1 and AKR1C4 [1] [2], the compound serves as a validated starting point for developing selective AKR1C3 inhibitors for hormone-dependent cancers (breast, prostate), where AKR1C3 is implicated in intracrine androgen biosynthesis. The scaffold's activity is achieved without the complex functionalization required by optimized cyclopentane AKR1C inhibitors .

HIV-1 Entry Inhibitor Discovery via CCR5 Antagonism

The sub-nanomolar CCR5 antagonism (IC₅₀ = 0.30 nM in gp120-mediated fusion assay) [1] positions this compound as a compelling lead-like scaffold for developing next-generation CCR5-targeted HIV-1 entry inhibitors, with potential extension to CCR5-mediated inflammatory diseases (asthma, rheumatoid arthritis, COPD) [2].

Inflammation-Targeted Screening with LOX-Preferring Profile

The qualitative 5-lipoxygenase–preferring inhibition profile [1] supports deployment in arachidonic acid cascade screening panels where LOX/COX selectivity is a key differentiator. This scaffold can be benchmarked against NDGA (5-LOX IC₅₀ = 200 nM) [2] to quantify its selectivity index and advance structure-based optimization toward dual 5-LOX/CCR5 anti-inflammatory candidates.

Quote Request

Request a Quote for Methyl 2-(hydroxymethyl)cyclopentane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.